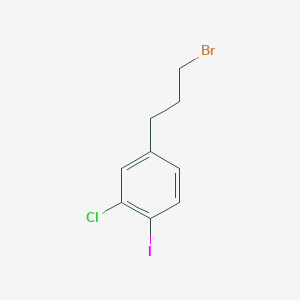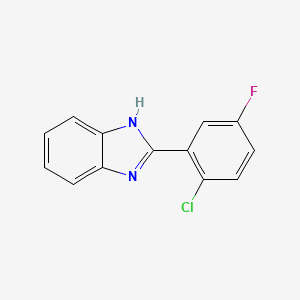
(2-(3-Methoxyphenyl)pyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(3-Methoxyphenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Methoxyphenyl)pyrimidin-5-yl)boronic acid typically involves the borylation of a halogenated precursor. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyrimidine can undergo a reaction with an organolithium reagent to form an intermediate, which is then treated with a boron reagent to yield the desired boronic acid .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow processes to enhance efficiency and yield. These methods leverage automated systems to precisely control reaction conditions, such as temperature and pressure, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2-(3-Methoxyphenyl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the boronic acid to a borane derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Oxidation: Corresponding alcohols.
Reduction: Borane derivatives.
Substitution: Various substituted pyrimidines.
Scientific Research Applications
(2-(3-Methoxyphenyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of kinase inhibitors.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of (2-(3-Methoxyphenyl)pyrimidin-5-yl)boronic acid in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to a palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The compound’s effectiveness is attributed to its stability and reactivity under mild conditions .
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxyphenyl)boronic acid
- 5-Methoxy-3-pyridineboronic acid pinacol ester
- 2-(Methylthio)pyrimidine-5-boronic acid
Uniqueness
(2-(3-Methoxyphenyl)pyrimidin-5-yl)boronic acid stands out due to its unique combination of a pyrimidine ring and a methoxyphenyl group, which enhances its reactivity and stability in coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules compared to other boronic acids .
Properties
Molecular Formula |
C11H11BN2O3 |
|---|---|
Molecular Weight |
230.03 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H11BN2O3/c1-17-10-4-2-3-8(5-10)11-13-6-9(7-14-11)12(15)16/h2-7,15-16H,1H3 |
InChI Key |
GLJQHPIZYAYVAC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C2=CC(=CC=C2)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


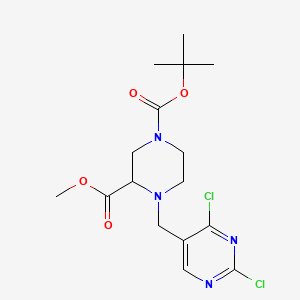
![Ethanone, 2-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxy-](/img/structure/B14069267.png)
![[2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069269.png)
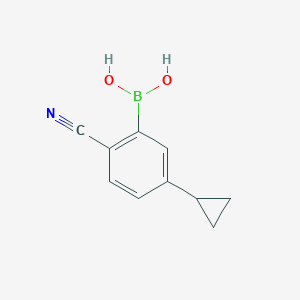

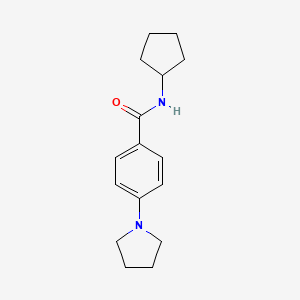
![[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069300.png)


